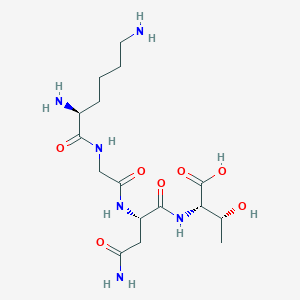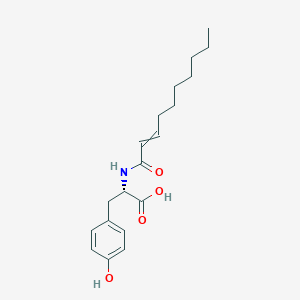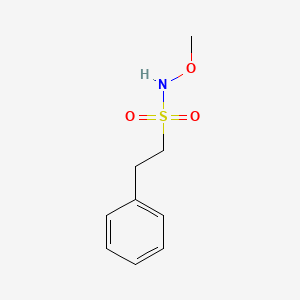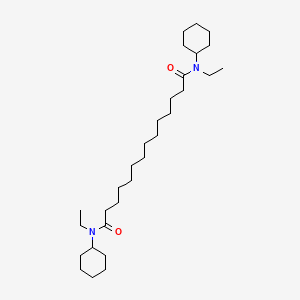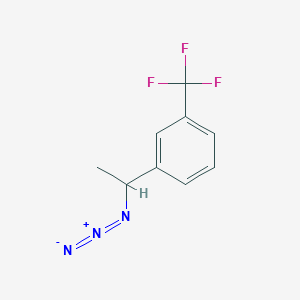
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azido group attached to an ethyl chain, which is further connected to a benzene ring substituted with a trifluoromethyl group
Métodos De Preparación
The synthesis of 1-(1-Azidoethyl)-3-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-3-(trifluoromethyl)benzene and sodium azide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Análisis De Reacciones Químicas
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines, which can further react to form various derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The reactions are often carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products: The major products formed from these reactions include amines, nitro compounds, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.
Biology: The compound is employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds with therapeutic properties.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Azidoethyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are key intermediates in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical synthesis.
Comparación Con Compuestos Similares
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Azidoethylbenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-Azido-4-(trifluoromethyl)benzene:
1-Azidoethyl-5H-tetrazole: Contains a tetrazole ring, offering different properties and applications in energetic materials.
Propiedades
Número CAS |
823189-14-6 |
|---|---|
Fórmula molecular |
C9H8F3N3 |
Peso molecular |
215.17 g/mol |
Nombre IUPAC |
1-(1-azidoethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F3N3/c1-6(14-15-13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,1H3 |
Clave InChI |
JHDGMKSGIXTNEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)C(F)(F)F)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


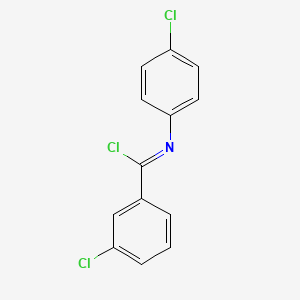

![Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B14213763.png)

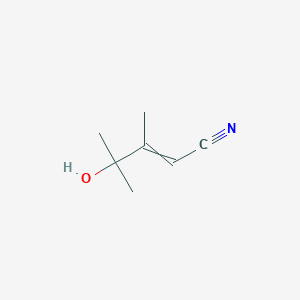
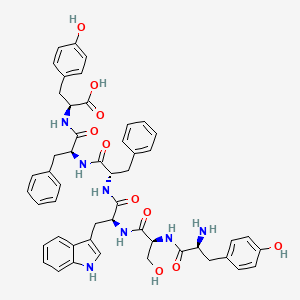


![(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14213806.png)

